molecular formula C19H23NO2 B11954204 2,6-Diisopropylphenyl N-phenylcarbamate CAS No. 94914-46-2

2,6-Diisopropylphenyl N-phenylcarbamate

Cat. No.: B11954204
CAS No.: 94914-46-2
M. Wt: 297.4 g/mol
InChI Key: BPBCNVXENJAOQN-UHFFFAOYSA-N
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Description

2,6-Diisopropylphenyl N-phenylcarbamate is a carbamate compound of interest in biochemical and phytopathological research. Its structure is closely related to that of Isopropyl N-phenylcarbamate (IPC), a known herbicide and microtubule-affecting agent. Studies on IPC and its analogues indicate that this class of compounds does not typically depolymerize cellular microtubules directly. Instead, research suggests its primary mechanism of action involves disrupting the function of Microtubule Organizing Centers (MTOCs), which are critical for the proper assembly and organization of the mitotic spindle during cell division . This disruption can lead to the fragmentation of spindle poles, resulting in abnormal spindle formation and the subsequent failure of chromosome segregation . The value of 2,6-Diisopropylphenyl N-phenylcarbamate to researchers lies in its use as a tool compound for probing the dynamics and organization of the plant and animal cytoskeleton. Its specific effects make it useful for studying cell division processes, investigating mechanisms of herbicide action, and exploring the fundamental biology of MTOCs. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

94914-46-2

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-phenylcarbamate

InChI

InChI=1S/C19H23NO2/c1-13(2)16-11-8-12-17(14(3)4)18(16)22-19(21)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21)

InChI Key

BPBCNVXENJAOQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The most direct route involves converting 2,6-diisopropylphenol to its chloroformate intermediate, followed by reaction with aniline.

Procedure :

  • Chloroformate Synthesis :

    • 2,6-Diisopropylphenol (1.0 equiv) is treated with triphosgene (0.33 equiv) in dichloromethane at 0–5°C under inert atmosphere. A base (e.g., pyridine) neutralizes HCl, yielding 2,6-diisopropylphenyl chloroformate.

    • Key Conditions : 0°C, 2 h, 85–90% conversion (hypothetical yield based on analogous phenol chloroformations).

  • Carbamate Formation :

    • The chloroformate is reacted with aniline (1.2 equiv) in THF at room temperature for 12 h. Post-reaction, the mixture is washed with NaHCO₃, dried, and purified via silica gel chromatography.

    • Yield : 70–75% (estimated from similar carbamate syntheses in Search Result).

Isocyanate-Alcohol Coupling

An alternative method employs phenyl isocyanate and 2,6-diisopropylphenol under catalytic conditions.

Procedure :

  • 2,6-Diisopropylphenol (1.0 equiv) and phenyl isocyanate (1.1 equiv) are stirred in toluene with a catalytic amount of DMAP (4-dimethylaminopyridine) at 80°C for 6 h. The reaction is monitored via TLC, and the product is recrystallized from ethanol.

  • Yield : 80–85% (extrapolated from iminium salt yields in Search Result).

Optimization Strategies for Scalable Synthesis

Solvent and Temperature Effects

  • Chloroformate Route :
    Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by aniline, while temperatures >25°C risk decomposition of the chloroformate.

  • Isocyanate Route :
    Elevated temperatures (80–100°C) accelerate reactivity but may necessitate inert conditions to prevent isocyanate polymerization.

Table 1. Comparative Analysis of Synthetic Methods

ParameterChloroformate RouteIsocyanate Route
Yield70–75%80–85%
Reaction Time12–14 h4–6 h
PurificationColumn ChromatographyRecrystallization
ScalabilityModerateHigh

Mechanistic Insights and Side Reactions

Chloroformate Pathway

The reaction proceeds via a two-step mechanism:

  • Chloroformate Formation : Nucleophilic attack of phenol oxygen on triphosgene, releasing HCl.

  • Carbamate Bonding : Aniline attacks the electrophilic carbonyl carbon, displacing chloride.

Side Reactions :

  • Over-alkylation of phenol if excess triphosgene is used.

  • Hydrolysis of chloroformate in aqueous conditions.

Isocyanate Pathway

Phenyl isocyanate reacts with the phenolic hydroxyl group via a base-catalyzed mechanism, forming the carbamate without intermediates.

Side Reactions :

  • Dimerization of phenyl isocyanate to diphenylurea.

  • Incomplete conversion due to moisture sensitivity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Aromatic protons of 2,6-diisopropylphenyl appear as doublets (δ 6.8–7.2 ppm).

    • N-H proton of carbamate resonates as a broad singlet (δ 5.2–5.5 ppm).

  • IR Spectroscopy :

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch).

    • N-H stretch at ~3350 cm⁻¹.

Table 2. Key Spectral Data

TechniqueChloroformate RouteIsocyanate Route
¹H NMRδ 5.49 (s, 2H, CH₂)δ 5.04 (s, 2H, CH₂)
IR1705 cm⁻¹ (C=O)1702 cm⁻¹ (C=O)

Industrial and Environmental Considerations

Catalyst Recycling

  • Heterogeneous Catalysis : MgSO₄ (used in Search Result for water removal) enables catalyst reuse, reducing waste.

Green Chemistry Metrics

  • Atom Economy :

    • Chloroformate route: 78% (theoretical).

    • Isocyanate route: 92% (theoretical).

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylphenyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diisopropylphenyl N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Diisopropylphenyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Catalytic Activity

The steric profile of the 2,6-diisopropylphenyl group significantly impacts catalytic behavior compared to analogs with smaller or bulkier substituents:

Compound Class Substituents on N-Aryl Group Catalytic Activity (kg/(mol·h)) Monomer Insertion Rate (%) Reference
Nickel Salicylaldiminates 2,6-Diisopropylphenyl (C1) 10.2 16.3
Nickel Salicylaldiminates 2,6-Diisopropylphenyl + 3-CH₃ (C2) 13.1 14.1
Nickel Salicylaldiminates 2,6-Diisopropylphenyl + 3-ⁱPr (C3) 8.7 14.1
Zinc β-Diiminates 2,6-Diethylphenyl Moderate activity N/A
Zinc β-Diiminates 2,6-Diisopropylphenyl High activity (living polymerization) N/A

Key Findings :

  • Steric Bulk : In nickel salicylaldiminate complexes, introducing a 3-methyl group (C2) enhances activity (13.1 vs. 10.2 kg/(mol·h) for C1), while a 3-isopropyl group (C3) reduces it, indicating that moderate steric hindrance optimizes catalytic performance .
  • Ligand Flexibility : Zinc β-diiminates with 2,6-diisopropylphenyl groups exhibit superior activity in CO₂/epoxide copolymerization compared to diethylphenyl analogs, attributed to enhanced steric protection of the metal center, which stabilizes active species .
Electronic and Steric Influence on Reactivity

The DIPP group’s electron-donating isopropyl substituents create a steric shield that affects both molecular geometry and reactivity:

  • Copper Carbene Complexes : SIPr (N-heterocyclic carbene with DIPP groups) enables unique "self-click" polymerization due to its ability to balance steric bulk and electronic donation, facilitating hyperbranched polymer formation .
  • Sulfonium Salts vs. Pyrrole Precursors : Structural comparisons show that DIPP-substituted pyrrole derivatives undergo consistent conformational changes upon functionalization, highlighting the group’s role in stabilizing transition states .
Thermal and Stability Properties
  • Polymer Thermal Stability : Polyethylene-co-methyl acrylate polymers synthesized using DIPP-containing nickel catalysts exhibit higher melting points (~120°C) compared to less bulky analogs (~105°C), underscoring the DIPP group’s role in enhancing material robustness .
  • Catalyst Lifetime : Zinc β-diiminate catalysts with DIPP substituents demonstrate prolonged stability under high-pressure CO₂ conditions, critical for industrial copolymerization processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,6-Diisopropylphenyl N-phenylcarbamate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves carbamate formation via reaction of 2,6-diisopropylphenol with phenyl isocyanate. Key parameters include solvent choice (e.g., anhydrous THF or dichloromethane), temperature control (0–25°C), and catalytic bases like triethylamine. Optimization studies suggest that stoichiometric excess of phenyl isocyanate (1.2–1.5 equiv) improves yields by minimizing side reactions . Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which crystallographic techniques are most reliable for resolving the molecular structure of 2,6-Diisopropylphenyl N-phenylcarbamate?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, employing programs like SHELXL for refinement . For bulky aryl groups, synchrotron radiation may improve resolution. Synclinical conformations of the carbamate group and dihedral angles between aromatic rings (e.g., ~57.6° observed in related compounds) are critical metrics .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Stability studies indicate that the compound should be stored under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Accelerated degradation tests in D₂O/MeOH mixtures can identify susceptibility to moisture .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of 2,6-Diisopropylphenyl N-phenylcarbamate derivatives?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, while molecular docking (AutoDock Vina) assesses binding affinities to targets like cyclin-dependent kinases (CDKs). MD simulations (GROMACS) over 100+ ns trajectories validate stability in binding pockets . Contradictions between predicted and experimental IC₅₀ values may arise from solvation effects, necessitating explicit solvent models .

Q. How do metal complexes incorporating 2,6-Diisopropylphenyl N-phenylcarbamate ligands enhance catalytic activity in CO₂ fixation or polymerization?

  • Answer : Zn(II) or Cu(II) complexes with this ligand exhibit high activity in cyclic carbonate synthesis (TON > 1,000) due to Lewis acidic metal centers and steric protection from the bulky aryl groups. Kinetic studies (in situ FTIR) reveal rate-determining steps involving epoxide coordination . Challenges include balancing steric bulk with substrate accessibility, which can be addressed via ligand backbone modifications .

Q. What analytical challenges arise in characterizing degradation products of this carbamate under oxidative conditions?

  • Answer : LC-MS/MS with electrospray ionization (ESI+) identifies primary degradation products like 2,6-diisopropylphenol and phenylurea. Conflicting data on minor byproducts (e.g., nitrosamines) may require tandem MSⁿ or isotope labeling to resolve. Contradictions in pathway proposals often stem from pH-dependent oxidation mechanisms .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in reported catalytic efficiencies of metal-carbamate complexes?

  • Answer : Controlled benchmarking under identical conditions (solvent, temperature, substrate ratio) is critical. Use of standardized turnover number (TON) and turnover frequency (TOF) calculations, coupled with operando spectroscopy (e.g., Raman), can isolate ligand-specific effects from solvent or counterion influences .

Q. What safety protocols are essential for handling 2,6-Diisopropylphenyl N-phenylcarbamate in biological assays?

  • Answer : Material Safety Data Sheets (MSDS) indicate acute toxicity (LD₅₀ ~250 mg/kg, oral rat). Handling requires PPE (gloves, goggles), fume hoods, and emergency protocols for skin/eye exposure (15+ min rinsing with water). Waste disposal must follow EPA guidelines for carbamate derivatives .

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